Naranja Ácida 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

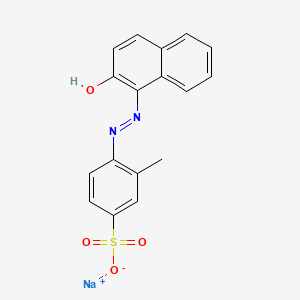

Acid Orange 8 is an azo dye, which is a class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-) as the primary chromophore. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant orange color and is also used in various other applications, including as a pH indicator and in biological staining.

Aplicaciones Científicas De Investigación

Acid Orange 8 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the kinetics and mechanisms of azo dye degradation.

Biology: Employed in biological staining to highlight specific structures in cells and tissues.

Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light exposure.

Mecanismo De Acción

Target of Action

Acid Orange 8, an azo dye derivative, is primarily targeted towards organic pollutants in wastewater . It is used in the textile industry for dyeing purposes . The primary targets of Acid Orange 8 are the organic pollutants present in the wastewater, which it helps to degrade and remove .

Mode of Action

Acid Orange 8 undergoes photodegradation, a process where it decolorizes under UV light or hydrogen peroxide . This process involves the breakdown of the dye molecules when exposed to light, leading to the degradation and removal of the dye from the wastewater .

Biochemical Pathways

It is known that the photodegradation process involves a series of complex chemical reactions triggered by light exposure . These reactions lead to the breakdown of the dye molecules, resulting in their degradation and removal from the wastewater .

Result of Action

The primary result of Acid Orange 8’s action is the degradation and removal of the dye from wastewater. This is achieved through the process of photodegradation, where the dye molecules break down when exposed to light . This results in the decolorization of the wastewater, making it safer and less harmful to the environment .

Action Environment

The effectiveness of Acid Orange 8’s action is influenced by several environmental factors. These include the concentration of the dye, light intensity, and the presence of certain anions and cations . For instance, the photodegradation rate increases with decreasing concentration of Acid Orange 8 and increasing light intensity . Additionally, certain ions like Ca2+, Mg2+, and NO3- can promote the photodegradation of Acid Orange 8, while CO32- can inhibit the process .

Análisis Bioquímico

Biochemical Properties

It is known that Acid Orange 8 can undergo photochemical decolorization during a UV/hydrogen peroxide process This suggests that Acid Orange 8 may interact with certain enzymes or proteins that are sensitive to UV light or hydrogen peroxide

Cellular Effects

Given its ability to undergo photochemical decolorization, it is possible that Acid Orange 8 could influence cellular processes that are sensitive to changes in light or oxidative conditions

Molecular Mechanism

It is known that Acid Orange 8 can undergo photochemical decolorization in the presence of UV light and hydrogen peroxide This suggests that Acid Orange 8 may interact with biomolecules in a way that is sensitive to these conditions

Temporal Effects in Laboratory Settings

It is known that the photodegradation rate of Acid Orange 8 increases with decreasing concentration and increasing light intensity This suggests that the effects of Acid Orange 8 on cellular function may change over time in response to these factors

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acid Orange 8 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 4-amino-3-methylbenzenesulfonic acid. This intermediate is then coupled with naphthalen-2-ol to form Acid Orange 8 .

Industrial Production Methods: In industrial settings, the synthesis of Acid Orange 8 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity. The reaction conditions typically include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction to ensure the formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Acid Orange 8 undergoes various chemical reactions, including:

Oxidation: Acid Orange 8 can be oxidized using oxidizing agents such as osmium tetroxide (OsO4) in the presence of chloramine-B (CAB).

Reduction: The azo group in Acid Orange 8 can be reduced to form aromatic amines. This reaction is typically carried out using reducing agents like sodium dithionite.

Substitution: Acid Orange 8 can undergo substitution reactions where the sulfonic acid group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide (OsO4) and chloramine-B (CAB) in alkaline conditions.

Reduction: Sodium dithionite in aqueous solution.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: The major products include decolorized fragments of the dye.

Reduction: Aromatic amines are the primary products.

Substitution: The products depend on the nucleophile used in the reaction.

Comparación Con Compuestos Similares

Acid Orange 7: Another azo dye with similar applications but different molecular structure.

Methyl Orange: A commonly used pH indicator with a similar azo group but different substituents.

Comparison:

Uniqueness: Acid Orange 8 is unique in its specific applications in textile dyeing and wastewater treatment.

Differences: While Acid Orange 7 and Methyl Orange share similar azo structures, their different substituents and molecular configurations result in distinct chemical properties and applications.

Propiedades

Número CAS |

5850-86-2 |

|---|---|

Fórmula molecular |

C17H14N2NaO4S |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate |

InChI |

InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23); |

Clave InChI |

NSNAGUKUQZMCGN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |

SMILES canónico |

CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C.I. 15575; NSC 51525; NSC-51525; NSC51525. |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of Acid Orange 8?

A1: Acid Orange 8 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: Is there spectroscopic data available for Acid Orange 8?

A: Yes, studies utilize various spectroscopic techniques. For example, researchers employed Fourier transformed infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR) to characterize Acid Orange 8 and its degradation products. []

Q3: How does the molecular structure of Acid Orange 8 compare to other azo dyes in terms of degradation?

A: Research suggests that mono-azo dyes, like Acid Orange 8, tend to degrade faster than di-azo dyes, such as Acid Blue 29. [] This difference is attributed to the simpler molecular structure of mono-azo dyes, making them more susceptible to degradation processes.

Q4: Can Acid Orange 8 be used to modify materials for specific applications?

A: Yes, Acid Orange 8 has been explored for modifying silica gel to create a chelate sorbent. [] This modification allows for the selective removal of specific metal ions from solutions, highlighting its potential in environmental remediation.

Q5: Is Acid Orange 8 utilized in any catalytic processes?

A: While Acid Orange 8 itself is not a catalyst, its degradation is often studied in the context of catalytic processes. For instance, researchers investigate the effectiveness of catalysts like resin-supported nano-iron/palladium [] and Pd-Ni bimetallic nanoparticles [] in degrading Acid Orange 8.

Q6: Have there been any computational studies on the degradation mechanism of Acid Orange 8?

A: Yes, density functional theory (DFT) calculations were employed to model the oxidative degradation of Acid Orange 8 by hydroxyl radicals. [] This research revealed a preference for hydroxyl radical attack on the carbon atom of the azo linkage over the nitrogen atom.

Q7: Does the presence of substituents on the Acid Orange 8 molecule affect its degradation mechanism?

A: Research indicates that the presence and type of substituents can significantly influence the degradation pathway. For instance, the presence of a carboxyl group in Alizarin Yellow R, a dye structurally similar to Acid Orange 8, leads to competitive C-N and N-N bond cleavages upon hydroxyl radical attack. [] This contrasts with other azo dyes where C-N bond cleavage is typically favored.

Q8: How stable is Acid Orange 8 under various conditions?

A: The stability of Acid Orange 8 is influenced by factors like pH, temperature, and the presence of other chemicals. It generally exhibits good stability in acidic conditions, but its degradation accelerates in alkaline environments, particularly in the presence of oxidants like hydrogen peroxide. [, ]

Q9: What strategies can be employed to enhance the stability of Acid Orange 8 in formulations?

A9: While the provided research doesn't directly address formulation strategies for Acid Orange 8, similar azo dyes often benefit from the use of antioxidants, UV absorbers, and pH stabilizers to improve their stability in various applications.

Q10: What are the environmental concerns associated with Acid Orange 8?

A: Acid Orange 8, like many azo dyes, raises environmental concerns due to its non-biodegradable nature and potential toxicity to aquatic life. [, ] Its release into water bodies can lead to aesthetic pollution and pose risks to ecosystems.

Q11: What methods are effective in removing Acid Orange 8 from wastewater?

A11: Numerous methods are being investigated for Acid Orange 8 removal, including:

- Adsorption: Utilizing materials like activated carbon cloth, [] chitosan-silica composites, [, , ] zeolites, [, , , ] and durian seed starch/PVOH composite hydrogels. []

- Advanced Oxidation Processes (AOPs): Employing methods like Fenton processes, [, , ] VUV-based AOPs, [, ] and sonophotocatalysis. []

- Biodegradation: Exploring the potential of anaerobic treatment systems, including anaerobic hybrid reactors and anaerobic batch reactors. [, ]

Q12: What are the byproducts of Acid Orange 8 degradation, and are they of concern?

A: The degradation of Acid Orange 8 can produce aromatic amines, some of which are known or suspected carcinogens. [] Therefore, it's crucial to ensure the complete mineralization of the dye during treatment processes to prevent the formation of harmful byproducts.

Q13: How is the degradation of Acid Orange 8 monitored in research settings?

A: Researchers commonly utilize UV-Visible spectrophotometry to monitor the decolorization of Acid Orange 8, which is indicative of its degradation. [, , , , ] This technique allows for real-time monitoring of the dye concentration during treatment processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.